Massonianoside B

DOT1L inhibitor epigenetics leukemia

Massonianoside B is a naturally occurring 2-arylbenzofuran flavonoid glycoside with the molecular formula C₂₅H₃₂O₁₀ and a molecular weight of 492.52 g/mol. First isolated and structurally characterized from the fresh needles of Pinus massoniana Lamb.

Molecular Formula C25H32O10
Molecular Weight 492.5 g/mol
Cat. No. B600568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMassonianoside B
Molecular FormulaC25H32O10
Molecular Weight492.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1
InChIKeyPHHIEOZUONPPQY-ROQFLNLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Massonianoside B: Sourcing and Baseline Characterization for Scientific Procurement


Massonianoside B is a naturally occurring 2-arylbenzofuran flavonoid glycoside [1] with the molecular formula C₂₅H₃₂O₁₀ and a molecular weight of 492.52 g/mol [2]. First isolated and structurally characterized from the fresh needles of Pinus massoniana Lamb. (马尾松) [3], the compound has subsequently been identified in Cedrus deodara (Deodar cedar) pine needles [4]. Massonianoside B has been documented as a structurally unique natural product inhibitor of disruptor of telomeric silencing 1-like (DOT1L), a histone H3 lysine 79 (H3K79) methyltransferase [5], and also exhibits free radical scavenging antioxidant activity .

Massonianoside B: Why In-Class Polyphenolic Glycosides Cannot Be Interchanged


Massonianoside B occupies a distinct functional space that is not shared by structurally similar pine needle polyphenolic glycosides or generic antioxidants. While many pine needle isolates (e.g., (+)-catechin, protocatechuic acid, myricetin-3-O-β-D-glucopyranoside) demonstrate broad antioxidant activity [1], Massonianoside B is unique within this phytochemical class as a validated DOT1L inhibitor with sub-micromolar enzymatic potency (IC₅₀ = 399 nM) and demonstrated target engagement in MLL-rearranged leukemia cellular models [2]. Substitution with a generic antioxidant from the same botanical source would fail to deliver DOT1L inhibition and the associated H3K79 methylation reduction. Conversely, substitution with a synthetic DOT1L inhibitor (e.g., EPZ004777, pinometostat) would sacrifice the natural product scaffold's distinct physicochemical profile (MW = 492.5, TPSA = 158.0 Ų, XlogP = 0.50) [3], which may confer different membrane permeability and metabolic stability characteristics . The quantitative evidence below establishes exactly where Massonianoside B differentiates from both natural antioxidant analogs and synthetic DOT1L inhibitors.

Massonianoside B Procurement-Relevant Quantitative Differentiation Evidence


DOT1L Enzymatic Inhibition Potency: Massonianoside B Versus EPZ004777

Massonianoside B inhibits DOT1L methyltransferase activity with an IC₅₀ of 399 nM in a cell-free biochemical assay [1]. This potency is approximately 1,000-fold weaker than the synthetic DOT1L inhibitor EPZ004777 (IC₅₀ = 0.4 nM = 400 pM) [2]. This difference in enzymatic potency defines distinct utility contexts: EPZ004777 and pinometostat (Ki = 80 pM) are optimized for maximal target engagement in therapeutic development, whereas Massonianoside B offers moderate potency suitable for tool compound applications where complete DOT1L ablation is not required or where a natural product scaffold is methodologically preferred.

DOT1L inhibitor epigenetics leukemia

DOT1L Selectivity Profile: Massonianoside B Versus Synthetic Inhibitors

Massonianoside B displays high selectivity for DOT1L over other S-adenosylmethionine (SAM)-dependent protein methyltransferases (PMTs) in panel screening [1]. In comparison, EPZ004777 demonstrates >1,200-fold selectivity for DOT1L over all other tested PMTs , and pinometostat shows >37,000-fold selectivity . While the quantitative fold-selectivity for Massonianoside B against specific off-target PMTs is not fully reported in the primary characterization study, the compound was validated as DOT1L-selective across a panel of SAM-dependent PMTs [1]. The structural basis for this selectivity—binding to the SAM-binding site of DOT1L as revealed by molecular docking [1]—has been experimentally established.

selectivity PMT panel off-target

Antioxidant Free Radical Scavenging Activity: Massonianoside B Versus Myricetin-3-O-β-D-Glucopyranoside

Massonianoside B exhibits DPPH radical scavenging activity with an EC₅₀ of 7.4 µg/mL and ABTS radical scavenging with an EC₅₀ of 12.5 µg/mL . In the same Cedrus deodara pine needle isolate study, myricetin-3-O-β-D-glucopyranoside (compound 8) showed potent antioxidant activity, though its exact EC₅₀ values were not reported in the available abstract [1]. The study confirmed that both massonianoside B (compound 7) and myricetin-3-O-β-D-glucopyranoside (compound 8) demonstrated potent antioxidant activity in DPPH, ABTS, and erythrocyte-based cellular antioxidant assays, and that the extract restored antioxidant enzyme activities and reduced lipid peroxidation in CCl₄-treated mice in vivo [1].

antioxidant DPPH free radical scavenging

Physicochemical Differentiation: Massonianoside B Versus Massonianoside D and Synthetic DOT1L Inhibitors

Massonianoside B has a molecular weight of 492.52 g/mol (C₂₅H₃₂O₁₀), a calculated XlogP of 0.50, and a topological polar surface area (TPSA) of 158.00 Ų [1]. In contrast, the synthetic DOT1L inhibitor EPZ004777 has a molecular weight of 595.7 g/mol (C₂₈H₄₁N₇O₈) [2], and pinometostat has a molecular weight of 574.7 g/mol (C₃₀H₄₂N₈O₃) [3]. Massonianoside B is metabolically stable in both human and mouse liver microsomes . Within the same Pinus massoniana isolate, massonianoside D (compound 11) represents a structurally related but distinct glycoside [4]; however, no head-to-head functional or physicochemical comparison data between massonianoside B and massonianoside D are available in the published literature.

physicochemical properties ADME natural product scaffold

Source Species and Isolation Context: Massonianoside B Versus Other Pine Needle Polyphenolics

Massonianoside B has been isolated and characterized from two distinct conifer species: Pinus massoniana Lamb. (马尾松) fresh needles [1] and Cedrus deodara (Deodar cedar) pine needles [2]. In Pinus massoniana, massonianoside B was isolated alongside 13 other compounds including (+)-catechin, massonianoside D, and (2R,3R)-taxifolin-3'-O-β-D-glucopyranoside [1]. In Cedrus deodara, massonianoside B was co-isolated with myricetin-3-O-β-D-glucopyranoside and protocatechuic acid [2]. Quantitative HPLC analysis across Pinus species has been established [3], enabling source material differentiation and quality control for procurement.

botanical source Pinus massoniana Cedrus deodara

Massonianoside B: Evidence-Based Application Scenarios for Research and Industrial Use


DOT1L Chemical Probe for Epigenetic Target Validation Studies

Massonianoside B is appropriate for academic and pharmaceutical research groups conducting DOT1L target validation in MLL-rearranged leukemia models. Based on the IC₅₀ of 399 nM against DOT1L [1] and demonstrated selectivity over other SAM-dependent PMTs [1], researchers can deploy Massonianoside B as a moderate-potency natural product probe. The compound induces dose-dependent reduction in H3K79 mono- and dimethylation without affecting other histone methylation sites, and selectively inhibits proliferation while inducing apoptosis in MLL-rearranged leukemia cells with downregulation of HOXA9 and MEIS1 [1]. For studies requiring complete DOT1L ablation, users should instead procure EPZ004777 (IC₅₀ = 0.4 nM) [2]; for studies where a natural product scaffold with established microsomal stability is methodologically advantageous, Massonianoside B is the appropriate procurement choice.

Natural Product Antioxidant with Characterized Free Radical Scavenging Activity

Massonianoside B is suitable for nutraceutical, functional food, and natural product research programs investigating antioxidant mechanisms. The compound demonstrates quantified free radical scavenging activity with DPPH EC₅₀ = 7.4 µg/mL and ABTS EC₅₀ = 12.5 µg/mL , and has been validated in both in vitro radical scavenging assays and erythrocyte-based cellular antioxidant models [3]. In vivo, Massonianoside B-containing Cedrus deodara extract restored antioxidant enzyme activities and reduced lipid peroxidation in CCl₄-treated mice [3]. This characterized activity profile distinguishes Massonianoside B from generic pine needle polyphenolic extracts and provides procurement justification for users requiring a structurally defined antioxidant with published quantitative benchmarks.

ADME-Stable Natural Product Scaffold for Medicinal Chemistry Derivatization

Massonianoside B presents a viable starting scaffold for medicinal chemistry programs seeking to develop novel DOT1L inhibitors or optimized natural product derivatives. The compound is cell-permeable [1] and metabolically stable in both human and mouse liver microsomes . Its physicochemical profile (MW = 492.5 g/mol, XlogP = 0.50, TPSA = 158.00 Ų) [4] suggests favorable drug-like properties and membrane permeability. Synthetic DOT1L inhibitors such as EPZ004777 (MW = 595.7 g/mol) [5] and pinometostat (MW = 574.7 g/mol) [6] are larger and structurally distinct. Massonianoside B's established DOT1L inhibition, combined with its natural product scaffold and ADME stability, supports its procurement as a lead-like starting point for structure-activity relationship (SAR) exploration and scaffold hopping campaigns.

Botanical Standardization and Quality Control Reference Material

Massonianoside B serves as an authenticated reference standard for HPLC-based quality control and standardization of Pinus and Cedrus botanical preparations. A validated HPLC/PDA method for quantitative analysis of massonianoside B in Pinus species has been established [7]. The compound's isolation from multiple species—Pinus massoniana [8] and Cedrus deodara [3]—supports its use as a cross-species marker compound for pine needle-derived nutraceutical ingredients, functional food products, and traditional medicine preparations. Procurement of purified Massonianoside B reference material enables accurate quantification, batch-to-batch consistency assessment, and regulatory compliance documentation for botanical product manufacturers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Massonianoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.